molecular formula C10H14ClN3O3 B2590839 2-Chloro-1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]propan-1-one CAS No. 2411294-53-4

2-Chloro-1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]propan-1-one

Cat. No.: B2590839
CAS No.: 2411294-53-4
M. Wt: 259.69
InChI Key: LGLNYYNRHDYUHP-UHFFFAOYSA-N
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Description

2-Chloro-1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]propan-1-one is a complex organic compound that features a morpholine ring substituted with a 5-methyl-1,2,4-oxadiazole moiety and a chloro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]propan-1-one typically involves multiple steps. One common approach is to start with the preparation of the morpholine ring, followed by the introduction of the oxadiazole moiety and the chloro group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can help in scaling up the production while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The chloro group can be replaced with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and potassium cyanide (KCN) can be used to replace the chloro group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

2-Chloro-1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]propan-1-one has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.

    Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Chloro-1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]propan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)piperidin-4-yl]propan-1-one
  • 2-Chloro-1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)pyrrolidin-4-yl]propan-1-one

Uniqueness

2-Chloro-1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]propan-1-one is unique due to the presence of the morpholine ring, which can impart specific chemical and biological properties

Properties

IUPAC Name

2-chloro-1-[3-(5-methyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O3/c1-6(11)10(15)14-3-4-16-5-8(14)9-12-7(2)17-13-9/h6,8H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGLNYYNRHDYUHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2COCCN2C(=O)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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